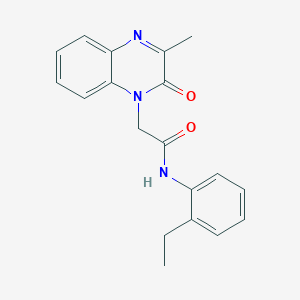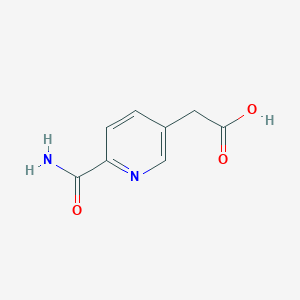![molecular formula C10H8N4O2 B2703867 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione CAS No. 253273-38-0](/img/structure/B2703867.png)
2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the quinazoline family, known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates . The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antibacterial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole and thiadiazole derivatives: These compounds are structurally related and have shown significant anticancer activity.
Uniqueness
2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione stands out due to its unique combination of biological activities and its potential for further modification to enhance its therapeutic properties .
Properties
IUPAC Name |
2,4-dihydro-1H-[1,2,4]triazino[3,4-b]quinazoline-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-8-5-14-9(16)6-3-1-2-4-7(6)11-10(14)13-12-8/h1-4H,5H2,(H,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKGFJDTWFAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC2=NC3=CC=CC=C3C(=O)N21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)
![5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2703786.png)
![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2703787.png)
![3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2703788.png)
![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)

![4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B2703791.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/new.no-structure.jpg)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2703804.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopropylacetamide](/img/structure/B2703805.png)

